![molecular formula C10H10N2O2 B1443276 5,7-dimethyl-4-nitro-1H-indole CAS No. 1190314-35-2](/img/structure/B1443276.png)
5,7-dimethyl-4-nitro-1H-indole
Overview
Description
5,7-Dimethyl-4-nitro-1H-indole is an organic compound with the molecular formula C10H10N2O2 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, which is a characteristic of indole compounds . The compound has two methyl groups attached to the 5th and 7th carbon atoms and a nitro group attached to the 4th carbon atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.20 . The compound’s specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources .Scientific Research Applications
Chemical Reactivity and Synthesis
- Nitrosation Reactions : 5,7-dimethyl-4-nitro-1H-indole is reactive in nitrosation reactions, a process significant in aromatic electrophilic substitution. This reactivity is crucial for forming various nitroso-compounds, highlighting its potential in synthetic organic chemistry (Challis & Lawson, 1973).
- Nucleophilic Addition Reactions : It also undergoes nucleophilic addition reactions, forming diverse 3-substituted-2-nitroindoles. These reactions expand the range of indole derivatives accessible for further research and application in synthetic chemistry (Pelkey, Barden, & Gribble, 1999).
Biological Activity Studies
- Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Derivatives of this compound have been synthesized and studied for their potential antimicrobial, antiinflammatory, and antiproliferative activities. These studies are important for discovering new therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
- Photosystem II Inhibitors : Research has also been conducted on indole derivatives as photosystem II inhibitors. These compounds could have applications in weed control and understanding photosynthesis inhibition mechanisms (Souza et al., 2020).
Advanced Materials and Applications
- Electrochromic Properties : The electrochromic properties and microkinetic behaviour of indole derivatives, including those related to this compound, have been explored. These properties are vital for developing advanced materials like smart windows and display technologies (Zhu et al., 2014).
Safety and Hazards
Future Directions
Indole derivatives, including 5,7-dimethyl-4-nitro-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the development of new organic electronic devices, such as OLEDs and organic solar cells, and new photodynamic therapy treatments for cancer.
Mechanism of Action
Indole Derivatives and Their Biological Potential
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets and modes of action . .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and modes of action . .
properties
IUPAC Name |
5,7-dimethyl-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-7(2)10(12(13)14)8-3-4-11-9(6)8/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTODENNQRUCIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694652 | |
Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190314-35-2 | |
Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.